molecular formula C11H6N2O B035911 4,5-Diazafluoren-9-one CAS No. 50890-67-0

4,5-Diazafluoren-9-one

Cat. No. B035911
CAS RN: 50890-67-0
M. Wt: 182.18 g/mol
InChI Key: PFMTUGNLBQSHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,5-Diazafluoren-9-one is achieved through the oxidation of 1,10-phenanthroline, showcasing a pathway to form novel compounds like Schiff bases through further reactions with different hydrazones in acidic conditions. This process underlines the compound's versatility in generating new chemical entities with distinct properties (Qi Deqiang, 2010).

Molecular Structure Analysis

The molecular structure of 4,5-Diazafluoren-9-one derivatives has been extensively studied, revealing diverse coordination geometries around metal ions in their complexes. For instance, bis 4,5-diazafluoren-9-one silver(I) nitrate showcases distorted trigonal planar and linear coordination geometries around Ag(I), indicating the flexibility and adaptability of this ligand in forming various metal complexes (A. Massoud et al., 2011).

Chemical Reactions and Properties

4,5-Diazafluoren-9-one participates in a wide range of chemical reactions, including the formation of acylhydrazones and their metal complexes. These reactions highlight the compound's ability to act as a versatile ligand, forming stable chelate rings with metals such as lead(II) through enolic oxygen and azomethine nitrogen atoms, contributing to the structural diversity of metal-organic frameworks (W. Xiao et al., 2000).

Physical Properties Analysis

The physical properties of 4,5-Diazafluoren-9-one and its derivatives, such as solubility, optical transparency, and thermal stability, are influenced by the incorporation of the diazafluorene unit into polymeric backbones. This structural feature imparts high glass transition temperatures and thermal degradation points, making these materials suitable for high-performance applications (Hui Li et al., 2014).

Chemical Properties Analysis

The chemical properties of 4,5-Diazafluoren-9-one derivatives are characterized by their reactivity and ability to form stable complexes with metals. These properties are essential for their application in various fields, including organic electronics, where they serve as electron-transporting materials, organic emitters, and components in organic light-emitting diodes (OLEDs). The unique electron-accepting capability of the 4,5-diazafluorene group contributes significantly to the development of materials with high performance in electronic and optoelectronic devices (K. Ono & Katsuhiro Saito, 2008).

Scientific Research Applications

  • Synthesis and Study of Polypyridyl Ligands : This compound is used for synthesizing heterocycles and studying long-range ring current effects in polypyridyl ligands, providing insights into electronic and NMR properties (Wang & Rillema, 1997).

  • Aromatic Poly(ether imide)s : 4,5-Diazafluorene-9-one serves as a starting material for synthesizing aromatic poly(ether imide)s, which are known for their high thermal stability and good optical transparency (Li et al., 2014).

  • Coordination Chemistry and Catalysis : This compound plays multiple roles in coordination chemistry, catalysis, photochemistry, photophysics, and bioinorganic chemistry (Annibale & Song, 2016).

  • Organic Device Applications : 4,5-Diazafluorene derivatives have potential applications in various organic devices like electron-transporting materials, organic emitters, emissive complexes, sensing elements, solar sensitizers, and antibiotics (Ono & Saito, 2008).

  • Ligand for Transition Metal Complexes : As a new ligand, 4,5-Diazafluorene-9-one benzoylhydrazone is used in the synthesis of transition metal complexes, contributing to research in molecular structure and interactions (Xiao et al., 2000).

  • Blue Phosphorescent OLEDs : The compound is utilized in highly efficient blue phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off, enhancing the performance of these devices (Zheng et al., 2012).

  • Antitumor Activity : Certain complexes containing 4,5-Diazafluoren-9-one exhibit growth inhibitory effects on human cancer cell lines, indicating potential in cancer research (Lu et al., 2008).

  • Hydrogen Bond Studies in Complexes : 4,5-Diazafluorene-9-one acylhydrazone ligands and their Pb(II) complexes are useful for studying molecular structure and hydrogen bonds in complexes (Xiao et al., 2000).

  • Donor-Acceptor Organic Semiconductors : Diazafluorenes and derivatives are promising candidates for donor-acceptor organic semiconductors with solvent-dependent fluorescence, contributing to the field of organic electronics (Zhao et al., 2011).

  • X-ray Structural Analysis : The X-ray structure of N-(4-nitrophenacyl)-4,5-diazafluoren-9-onium bromide reveals significant asymmetry, useful for studying tetracyclic systems (Caira et al., 2007).

  • Synthesis of Fluorene Ligands and Complexes : 4,5-Diazafluorene ligands and their Ru(II) complexes are synthesized and characterized, contributing to chemical research (Erden et al., 2015).

  • Electrochemical Properties in Organic Electronics : The compound shows high performance as an electron-transporting and hole-blocking material, relevant in the field of organic electronics (Ruo-fei, 2009).

  • Antimicrobial Activity : 4,5-Diazafluoren-9-one silver(I) nitrate exhibits broad spectrum antimicrobial activity against various resistant clinical isolates, highlighting its potential in medical research (Massoud et al., 2011).

  • Novel Heterocyclic Compounds : It can react with activated symmetric dipolarophiles to give new heterocyclic compounds, expanding the scope of organic synthesis (Danac et al., 2004).

  • Pd-catalyzed Oxidation Reactions : As a ligand, 4,5-diazafluorene is highly effective in Pd-catalyzed oxidation reactions, providing valuable insights into catalysis (White et al., 2016).

  • Ruthenium(II) Complexes : 4,5-Diazafluorene-containing ruthenium(II) complexes show charge transfer absorptions and emission properties, relevant in spectroscopic studies (Cheng et al., 2014).

  • Schiff-base Characterization : The novel schiff-base formed from 4,5-Diazafluorene-9-one has been characterized, contributing to the understanding of its spectrum properties (Qi, 2010).

  • LC-MS Method Development : A developed LC-MS method can accurately determine 4,5-diazafluoren-9-one, showcasing its application in analytical chemistry (Shabir, 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMTUGNLBQSHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321556
Record name 4,5-Diazafluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diazafluoren-9-one

CAS RN

50890-67-0
Record name 50890-67-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diazafluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Diazafluoren-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1 L one-necked flask was added a mixture of 30 g (0.13 mol, 68%) 5-nitro-1,10-phenanthroline, 51 g (0.61 mol) potassium oxalate, 12.5% NaOH(aq) 150 ml and 450 ml water. The mixture was then heated to reflux (100° C.) and stirred for 2 hours. After completion of the reaction, the reaction mixture was cooled to room temperature. The reaction mixture was added with 1 L ethyl acetate, stirred for 30 minutes, and filtered to collect the filtrate. The residual solids were added into 300 ml ethyl acetate, stirred for 30 minutes and filtered to collect the filtrate. The combined filtrates were extracted to separate the organic layer, dehydrated by MgSO4, concentrated, and recrystallized from 200 ml methanol, so as to obtain light yellow solids cyclopenta[2,1-b;3,4-b′]dipyridin-5-one 13.3 g (0.07 mol, yield 54%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a boiling solution of phenanthroline monohydrate (2.2 g, 11.1 mol) and KOH (2 g, 35.5 mol) in water (130 ml), a hot solution of KMnO4 (5 g, 31.5 mol) in water (80 ml) was added dropwise over ca. 1 h. The mixture was refluxed for another 2 h, and then filtered hot. The orange filtrate was cooled and extracted with chloroform, the combined organic extracts were dried over anhydrous Na2SO4. After solvent removal, the crude product was further purified by column chromatography on silica gel using acetone/petroleum ether (2:1) as the eluent, the product was isolated as a yellow solid (980 mg, 48%). 1HNMR (ACETONE-D6,400 MHz): δ=8.80(d, J=5.0 Hz, 2H), 8.06 (d, J=7.5 Hz, 2H), 7.50 (dd, J1=7.5 Hz, J2=5.0 Hz, 2H). HRMS calcd for 182.1782, found 182.0369.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Diazafluoren-9-one
Reactant of Route 2
4,5-Diazafluoren-9-one
Reactant of Route 3
4,5-Diazafluoren-9-one
Reactant of Route 4
4,5-Diazafluoren-9-one
Reactant of Route 5
4,5-Diazafluoren-9-one
Reactant of Route 6
4,5-Diazafluoren-9-one

Citations

For This Compound
924
Citations
L Zhang, B Li - Inorganica Chimica Acta, 2009 - Elsevier
In this paper, a series of 4,5-diazafluoren-9-one-derived (Dafo-derived) diimine ligands and their corresponding Cu(I) complexes with bis(2-(diphenylphosphanyl)phenyl) ether as the …
Number of citations: 24 www.sciencedirect.com
AR Biju, MV Rajasekharan - Polyhedron, 2008 - Elsevier
Two complexes of silver(I) with 4,5-diazafluoren-9-one (dafone) which are the first examples of Ag-dafone complexes were synthesized and structurally characterized. Crystals of [Ag(…
Number of citations: 36 www.sciencedirect.com
AM Alshima'a, YM Gohar, V Langer, P Lincoln… - New Journal of …, 2011 - pubs.rsc.org
Synthesis of bis-4,5-diazafluoren-9-one silver(I) nitrate I (dafone = 4,5-diazafluoren-9-one) and the low temperature X-ray single crystal structure of [Ag(4,5-diazafluoren-9-one)2NO3], …
Number of citations: 29 pubs.rsc.org
SSP Chou, JC Juan, SC Tsay, KP Huang, JR Hwu - Molecules, 2012 - mdpi.com
Two series of oxime esters containing the 2,6-diazaanthracene-9,10-dione bis-(O-benzoyloxime) and 4,5-diazafluoren-9-one O-9-benzoyloxime moieties have been synthesized and …
Number of citations: 15 www.mdpi.com
M Piotrowicz, J Zakrzewski - Organometallics, 2013 - ACS Publications
The aerobic dehydrogenative Heck alkenylation of ferrocene with alkenes, catalyzed by a Pd(OAc) 2 /4,5-diazafluoren-9-one system, is disclosed. Monoalkenylated ferrocenes were …
Number of citations: 42 pubs.acs.org
R Danac, I Druta, A Rotaru, C Ghirvu… - Journal of …, 2004 - Wiley Online Library
Some novel salts of 4, 5-diazafluoren-9-one N-monosubstituted have been obtained by using Kröhnke method. The ability of 9-oxo-4, 5-diazafluorenium phenacylides (as 1, 3-dipoles) …
Number of citations: 9 onlinelibrary.wiley.com
R Zhang, J Zhao, X Xi, P Yang, Q Shi - Journal of Chemical …, 2011 - Springer
A novel silver complex [Ag(dafo) 2 (NO 3 )] (dafo = 4,5-diazafluoren-9-one) was obtained. Its structure was determined by single crystal X-ray diffraction. The crystal structure shows that …
Number of citations: 11 link.springer.com
CV Kozack, JA Sowin, JN Jaworski, AV Iosub… - …, 2019 - Wiley Online Library
Palladium‐catalyzed allylic C−H oxidation has been widely studied, but most precedents use acetic acid as the coupling partner. In this study, a method compatible with diverse …
IF Eckhard, LA Summers - Australian Journal of Chemistry, 1973 - cir.nii.ac.jp
4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学 …
Number of citations: 61 cir.nii.ac.jp
S Dang, J Yu, J Yu, X Wang, L Sun, J Feng, W Fan… - Materials Letters, 2011 - Elsevier
Four ternary complexes Ln1 and Ln2 (Ln=Ho and Pr) were synthesized, with 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)hexane-1,3-dione and 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-…
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.